tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate

Description

Introduction and Chemical Identity

Nomenclature and Classification

IUPAC Naming Conventions

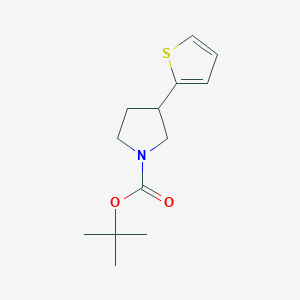

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic nomenclature principles, resulting in the designation "tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate". This nomenclature reflects the compound's structural hierarchy, beginning with the tert-butyl ester functionality as the principal group. The pyrrolidine ring system serves as the core heterocyclic structure, numbered systematically to indicate the position of substituents. The thiophene substituent is specifically identified as being attached at the 2-position of the thiophene ring and connected to the 3-position of the pyrrolidine ring. The carboxylate functionality is attached to the nitrogen atom at position 1 of the pyrrolidine ring, forming a carbamate linkage with the tert-butyl protecting group.

The systematic naming convention adheres to International Union of Pure and Applied Chemistry rules for heterocyclic compounds, where the pyrrolidine ring takes nomenclature priority as the principal functional group. The thiophene substituent is treated as a substituent group, with its position clearly designated. The tert-butyl carboxylate moiety functions as a protecting group in synthetic chemistry applications, providing stability and selectivity during chemical transformations. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Common Alternative Designations

The compound is known by several alternative designations within chemical databases and commercial suppliers. The most prevalent alternative name is "this compound," which represents a variation in capitalization conventions used by different chemical suppliers. Some databases employ the designation "1-Boc-3-(thiophen-2-yl)pyrrolidine," where "Boc" refers to the tert-butoxycarbonyl protecting group commonly used in peptide synthesis and organic chemistry. This abbreviated form reflects the widespread use of the tert-butoxycarbonyl group as a standard nitrogen-protecting group in synthetic applications.

Properties

IUPAC Name |

tert-butyl 3-thiophen-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-6-10(9-14)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZXODFTSZFPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrogenation of Pyrrole Derivative

One documented method involves the hydrogenation of a Boc-protected 3-(2-thienyl)pyrrole derivative to yield the target compound. The process is as follows:

- Starting Material: tert-butyl 3-thien-2-ylpyrrole-1-carboxylate (Example 331A product)

- Solvent: Methanol (100 mL)

- Catalyst: 20% Palladium on carbon (0.7 g)

- Conditions: Hydrogen pressure of 60 psi at room temperature overnight

- Workup: Filtration and concentration of the solution

- Yield: 92%

The reaction reduces the pyrrole ring to the corresponding pyrrolidine ring while maintaining the Boc protection and thiophene substitution intact. The product is characterized by ^1H NMR and mass spectrometry confirming the expected structure and purity.

| Parameter | Details |

|---|---|

| Starting material | tert-butyl 3-thien-2-ylpyrrole-1-carboxylate |

| Catalyst | 20% Pd/C |

| Solvent | Methanol |

| Hydrogen pressure | 60 psi |

| Temperature | Room temperature |

| Reaction time | Overnight |

| Yield | 92% |

| Characterization | ^1H NMR, MS |

Protection and Functionalization Strategies

While direct synthetic routes to tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate are limited, analogous procedures for Boc-protected pyrrolidine derivatives provide insight into the preparation strategies:

- Boc protection of pyrrolidine nitrogen is commonly achieved using di-tert-butyl dicarbonate under mild basic conditions.

- Introduction of the thiophen-2-yl substituent at the 3-position can be achieved via transition metal-catalyzed C–H activation or cross-coupling reactions starting from pyrrolidine or pyrrole precursors.

- Selective hydrogenation of pyrrole rings to pyrrolidine rings is typically performed using Pd/C catalysts under hydrogen atmosphere.

These steps ensure the preservation of sensitive functional groups and stereochemical integrity, as demonstrated in related pyrrolidine carboxylate syntheses.

Solubility and Stock Solution Preparation

For research applications, this compound is prepared as stock solutions in solvents such as DMSO. The preparation guidelines include:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.947 | 0.7894 | 0.3947 |

| 5 mg | 19.735 | 3.947 | 1.9735 |

| 10 mg | 39.470 | 7.894 | 3.947 |

Stock solutions should be stored sealed, away from moisture, and can be kept at -80°C for up to 6 months or at -20°C for 1 month. Heating to 37°C and ultrasonic oscillation can aid solubility.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Cytoskeletal Active Compounds :

- Research indicates that derivatives of pyrrolidine compounds, including tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate, may exhibit cytoskeletal activity, potentially acting as rho kinase inhibitors. These compounds can influence cell motility and morphology, making them candidates for cancer therapy .

- Structure-Activity Relationship (SAR) Studies :

Organic Synthesis Applications

-

Building Block for Complex Molecules :

- This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex structures that can be used in pharmaceuticals and agrochemicals.

- Synthesis of Amino Acid Conjugates :

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl pyrrolidine carboxylates , which are widely utilized in drug discovery. Below is a detailed comparison with analogs differing in substituents, synthesis, and applications:

Key Observations from Research Findings

However, thiophene’s electron-rich nature may enhance interactions with electrophilic targets compared to electron-deficient pyrimidines (e.g., tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate ). Halogenated analogs (e.g., bromophenyl or chlorophenyl substituents ) exhibit improved stability and are often used in cross-coupling reactions for complex molecule synthesis.

Synthetic Accessibility :

- The target compound’s synthesis likely involves palladium-catalyzed coupling (e.g., Suzuki-Miyaura for thiophene attachment) or nucleophilic substitution, as seen in analogs like tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .

- Yields for tert-butyl pyrrolidine derivatives vary significantly (50–93%) depending on steric hindrance and reaction conditions .

Pyrazine-substituted analogs (e.g., tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate ) are explored for antimicrobial applications due to pyrazine’s heterocyclic versatility.

Table 2: Electronic and Steric Properties

Biological Activity

Tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate (CAS No. 630121-93-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, particularly in the context of cancer research.

- Molecular Formula : C13H19NO2S

- Molecular Weight : 253.36 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a thiophene moiety and a tert-butyl ester group, which is crucial for its biological activity.

Synthesis

This compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with thiophene-containing carboxylic acids. The synthetic routes often focus on optimizing yields and purity for subsequent biological testing.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, thiazole derivatives with similar hydrophobic moieties have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells.

In a comparative study, the thienyl derivative exhibited IC50 values ranging from 2.4 to 78 nM against multiple human tumor cell lines, indicating potent anticancer activity . Such findings suggest that the incorporation of thiophene into the molecular structure may enhance the compound's efficacy against cancer.

The mechanism underlying the anticancer activity often involves the inhibition of tubulin polymerization, which is critical for cell division. Compounds similar to this compound have been shown to significantly inhibit tubulin assembly and disrupt microtubule dynamics .

Table 1 summarizes the inhibitory effects on tubulin polymerization for several related compounds:

| Compound | IC50 (µM) | % Inhibition of Colchicine Binding |

|---|---|---|

| 3a | 1.6 ± 0.2 | 78 ± 6 |

| 3b | 1.5 ± 0.2 | 77 ± 4 |

| 3c | 2.7 ± 0.2 | 45 ± 6 |

| 3e | 1.7 ± 0.2 | 63 ± 3 |

| Reference Compound (1) | 1.2 ± 0.1 | 98 ± 0.6 |

This table illustrates that compounds with thienyl substitutions can achieve comparable or superior inhibition of tubulin polymerization relative to standard agents.

Study on Antiproliferative Activity

In a detailed evaluation of various derivatives, including those with thiophene groups, researchers found that certain compounds exhibited remarkable growth inhibition across different cancer cell lines, including A549 and MCF-7 . The most potent analogs had IC50 values significantly lower than standard chemotherapy agents like doxorubicin.

In Vivo Efficacy

Animal model studies have also supported the anticancer potential of these compounds. For example, xenograft models demonstrated that thienyl derivatives could reduce tumor growth effectively without significant toxicity . This suggests their potential for further development as therapeutic agents.

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine carboxylate derivatives are often prepared using a Boc-protected pyrrolidine intermediate reacted with thiophene-containing electrophiles under anhydrous conditions. Key steps include:

- Coupling reactions : Use of Pd catalysts for cross-coupling thiophene moieties with pyrrolidine intermediates.

- Purification : Flash column chromatography (e.g., ethanol/chlorofom 1:10) is employed to isolate products, yielding 60–93% depending on substituents .

- Characterization : Confirmed via NMR (δ 1.4–1.5 ppm for tert-butyl group), NMR, and HRMS (e.g., observed [M+H]+ matching calculated values within 0.001 amu) .

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

Chiral resolution or enantioselective synthesis is critical. For example:

- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., tert-butyl (2S)-2-(methoxy)ethylpyrrolidine-1-carboxylate) to preserve stereochemistry .

- Low-temperature reactions : Conducting reactions at 0°C to minimize racemization during nucleophilic substitutions .

- HPLC validation : Post-synthesis chiral HPLC analysis ensures enantiomeric excess >98% .

Q. What are the standard storage conditions for this compound?

Store under inert atmosphere (N or Ar) at 4°C in a refrigerator. Moisture-sensitive derivatives should be sealed with desiccants (e.g., silica gel) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can conflicting 1H^1H1H NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?

Discrepancies often arise from dynamic effects (e.g., rotamers) or impurities. Mitigation strategies include:

- Variable-temperature NMR : Cooling to –40°C reduces conformational exchange, simplifying splitting patterns .

- 2D NMR (COSY, HSQC) : Confirms connectivity between protons and carbons, resolving overlapping signals (e.g., distinguishing thiophene vs. pyrrolidine protons) .

- Spiking experiments : Adding authentic samples of suspected impurities (e.g., de-Boc byproducts) to identify contaminants .

Q. What computational tools are suitable for predicting crystal packing and hydrogen-bonding motifs?

Mercury CSD 2.0 is widely used to analyze intermolecular interactions. For example:

Q. How can reaction yields be optimized for moisture-sensitive intermediates?

Critical parameters include:

- Solvent drying : Use of molecular sieves (3Å) in THF or CHCl to maintain <10 ppm HO .

- Inert atmosphere : Schlenk line techniques for transferring air-sensitive intermediates (e.g., silyl-protected alcohols) .

- Quenching protocols : Slow addition of aqueous HCl (5% w/w) to prevent exothermic side reactions during workup .

Q. What strategies are effective for analyzing trace impurities in HPLC?

- LC-MS/MS : Detects impurities at <0.1% levels by correlating retention times with fragmentation patterns .

- Ion chromatography : Quantifies ionic byproducts (e.g., sulfonic acids from silyl deprotection) .

- Calibration curves : Reference standards for common impurities (e.g., tert-butyl alcohol from Boc cleavage) improve quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.